Acetic acid, (4-((2R)-2-(((2S)-2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)amino)propyl)phenoxy)-

Catalog No.
S524266
CAS No.
162326-86-5
M.F
C17H19F3N2O4S
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetic acid, (4-((2R)-2-(((2S)-2-hydroxy-2-(2-(tri...

CAS Number

162326-86-5

Product Name

Acetic acid, (4-((2R)-2-(((2S)-2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)amino)propyl)phenoxy)-

IUPAC Name

2-[4-[(2R)-2-[[(2S)-2-hydroxy-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethyl]amino]propyl]phenoxy]acetic acid

Molecular Formula

C17H19F3N2O4S

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H19F3N2O4S/c1-10(6-11-2-4-12(5-3-11)26-8-15(24)25)21-7-14(23)13-9-27-16(22-13)17(18,19)20/h2-5,9-10,14,21,23H,6-8H2,1H3,(H,24,25)/t10-,14+/m1/s1

InChI Key

YVIXXPCJZAUQHJ-YGRLFVJLSA-N

SMILES

CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CSC(=N2)C(F)(F)F)O

Solubility

Soluble in DMSO, not in water

Synonyms

4-(2-((2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)-amino)propyl)phenoxy-acetic acid, UL-TG 307, UL-TG-307

Canonical SMILES

CC(CC1=CC=C(C=C1)OCC(=O)O)NCC(C2=CSC(=N2)C(F)(F)F)O

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OCC(=O)O)NC[C@@H](C2=CSC(=N2)C(F)(F)F)O

Description

The exact mass of the compound Acetic acid, (4-((2R)-2-(((2S)-2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)amino)propyl)phenoxy)- is 404.10176 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound Acetic acid, (4-((2R)-2-(((2S)-2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)amino)propyl)phenoxy)- is a complex organic molecule notable for its potential pharmaceutical applications. This compound features a trifluoromethyl group attached to a thiazole ring, which is known for its biological activity. The presence of multiple functional groups, including an acetic acid moiety and a hydroxyl group, contributes to its unique chemical properties and reactivity.

The chemical reactivity of this compound can be attributed to the presence of various functional groups. Notably, the acetic acid group can participate in esterification reactions, while the hydroxyl group can engage in dehydration or oxidation reactions. The thiazole ring may also undergo nucleophilic substitutions or electrophilic aromatic substitutions, depending on the reaction conditions. For example, reactions with amines could lead to the formation of amides, while reactions with alcohols could yield esters.

The biological activity of this compound is primarily linked to its thiazole component, which has been associated with various pharmacological effects. Thiazole derivatives are often explored for their antimicrobial, antifungal, and anti-inflammatory properties. Studies have indicated that compounds containing similar structures can inhibit certain enzymes or pathways involved in disease processes, making them potential candidates for drug development.

The synthesis of Acetic acid, (4-((2R)-2-(((2S)-2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)amino)propyl)phenoxy)- typically involves several steps:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors containing sulfur and nitrogen.
  • Introduction of the Trifluoromethyl Group: This is often accomplished using trifluoromethylating agents under specific conditions.
  • Construction of the Acetic Acid Moiety: This may involve acylation reactions where acetic anhydride or acetyl chloride is used.
  • Final Coupling Reactions: The final assembly of the molecule may require coupling reactions between the various intermediates to achieve the desired structure.

Due to its complex structure and biological activity, this compound has potential applications in various fields:

  • Pharmaceuticals: It may serve as a lead compound for developing new medications targeting bacterial infections or inflammatory diseases.
  • Agriculture: Compounds with similar structures have been explored for use as pesticides or fungicides due to their antimicrobial properties.
  • Material Science: The unique properties of thiazole derivatives can be utilized in creating novel materials with specific functionalities.

Interaction studies involving this compound are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Investigating whether this compound enhances or diminishes the effects of other drugs when administered together.
  • Metabolism: Understanding how this compound is metabolized in vivo can provide insights into its efficacy and safety profile.

Several compounds share structural similarities with Acetic acid, (4-((2R)-2-(((2S)-2-hydroxy-2-(2-(trifluoromethyl)-4-thiazolyl)ethyl)amino)propyl)phenoxy)-, each offering unique properties:

Compound NameStructure FeaturesBiological ActivityUnique Properties
2-AminothiazoleContains thiazole ringAntimicrobialSimpler structure
TrifluoromethylthiazoleTrifluoromethyl groupAnticancerEnhanced lipophilicity
Phenoxyacetic acidPhenoxy group with acetic acidAnti-inflammatoryLess complex than target compound

These comparisons highlight the uniqueness of the target compound due to its intricate structure and potential multifunctionality in therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

404.10176275 g/mol

Monoisotopic Mass

404.10176275 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CY8W406YBX

Wikipedia

Cp-114271

Dates

Modify: 2023-07-15

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